3-Aminoisoquinoline-6-carbonitrile
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Overview
Description
3-Aminoisoquinoline-6-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method highly depends on the nature of the nitrogen substrates used. Ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are less efficient .
Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Substituted isoquinolines.
Scientific Research Applications
3-Aminoisoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Aminoisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
6-Aminoquinoline: Similar in structure but differs in the position of the amino group.
3-Aminoisoquinoline: Lacks the nitrile group present in 3-Aminoisoquinoline-6-carbonitrile.
Uniqueness: this compound is unique due to the presence of both the amino and nitrile groups, which provide distinct reactivity and potential for the synthesis of diverse derivatives. This dual functionality makes it a versatile scaffold in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
1337879-68-1 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-aminoisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-8-6-13-10(12)4-9(8)3-7/h1-4,6H,(H2,12,13) |
InChI Key |
YVDSTDSDVBTLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C#N)N |
Origin of Product |
United States |
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